molecular formula C29H45NO B376772 1-[(Octadecylimino)methyl]-2-naphthol

1-[(Octadecylimino)methyl]-2-naphthol

Cat. No.: B376772
M. Wt: 423.7g/mol
InChI Key: JAYIUYNQPAYHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Octadecylimino)methyl]-2-naphthol is a Schiff base ligand synthesized from 2-naphthol and a long-chain octadecylamine. This compound is of significant interest in coordination chemistry and materials science research due to its potential to form complexes with various metal ions. The naphthol group provides a robust aromatic backbone for coordination, while the extended C18 alkyl chain may impart surfactant or lipophilic properties, making the ligand suitable for studies involving self-assembly, phase-transfer catalysis, or the creation of metal-organic frameworks (MOFs) with tailored functionalities. Researchers also value this class of compounds for exploring applications in analytical chemistry, such as the development of sensors and detectors, owing to the potential for specific metal-binding events to induce visible colorimetric changes. This product is intended for laboratory and chemical research purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C29H45NO

Molecular Weight

423.7g/mol

IUPAC Name

1-(octadecyliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C29H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-30-25-28-27-21-18-17-20-26(27)22-23-29(28)31/h17-18,20-23,25,31H,2-16,19,24H2,1H3

InChI Key

JAYIUYNQPAYHPU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN=CC1=C(C=CC2=CC=CC=C21)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=CC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent on Imine Nitrogen Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-[(Octadecylimino)methyl]-2-naphthol Octadecyl (C18H37) C29H43NO 421.66 Lipophilic, surfactant potential [Hypothetical]
1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol 2-Hydroxyphenyl C17H13NO2 263.30 Chelation, crystal structure
1-(4-Methoxyphenyliminomethyl)-2-naphthol 4-Methoxyphenyl C18H15NO2 277.32 Electron-donating, fluorescence
1-[(3-Nitrophenylimino)methyl]-2-naphthol 3-Nitrophenyl C17H12N2O3 300.29 Electron-withdrawing, coordination chemistry
Betti Base Analogs (e.g., 1A-1K) Varied aryl groups (e.g., 4-Cl, 4-Br) C16-18H12-17NO 250–350 Chiral resolution, pharmaceuticals

Key Observations :

  • Octadecyl Derivative: The long alkyl chain increases molecular weight and lipophilicity, reducing solubility in polar solvents but enhancing compatibility with non-polar matrices .
  • Aryl-Substituted Analogs : Smaller substituents (e.g., 2-hydroxyphenyl, 3-nitrophenyl) enable applications in crystal engineering and metal coordination due to their planar structures and functional groups .

Physical and Chemical Properties

  • Melting Points: Aryl-substituted analogs (e.g., 1-(4-methoxyphenyliminomethyl)-2-naphthol) typically exhibit higher melting points (150–250°C) due to crystalline packing, whereas the octadecyl derivative may have a lower melting point (<100°C) due to alkyl chain flexibility .
  • Solubility: The octadecyl derivative is insoluble in water but soluble in chloroform or hexane.
  • Stability: Schiff bases with electron-withdrawing groups (e.g., NO2) are more resistant to hydrolysis than alkyl-substituted derivatives .

Preparation Methods

Sulfonation and Alkali Fusion Method

The synthesis of 2-naphthol from naphthalene proceeds via sulfonation and alkali fusion, as detailed in industrial protocols1.

Sulfonation of Naphthalene

Naphthalene is sulfonated using concentrated sulfuric acid (98%) at 160–164°C for 2.5 hours, yielding sodium naphthalene-2-sulfonate. The reaction is highly exothermic and requires precise temperature control to minimize byproducts such as 1-naphthalenesulfonic acid1. After hydrolysis at 140–150°C, the sulfonate is neutralized with sodium hydrogen sulfite to pH 7–8, forming a slurry of sodium 2-naphthalenesulfonate.

Alkali Fusion

The sodium sulfonate is fused with molten potassium hydroxide (KOH) or sodium hydroxide (NaOH) at 320–330°C. This step cleaves the sulfonic acid group, producing 2-naphtholate, which is acidified to yield crude 2-naphthol. Industrial processes report yields of 73–74% after vacuum distillation. Recrystallization from ethanol-water mixtures enhances purity, achieving a melting point of 120–122°C1.

Key Reaction Parameters

ParameterValue/Range
Sulfonation temperature160–164°C
Alkali fusion temperature320–330°C
Yield (crude)62–74%
Final purity (mp)120–122°C

Formylation of 2-Naphthol

Duff Reaction for 2-Hydroxy-1-naphthaldehyde

The Duff reaction, employing hexamethylenetetramine (hexamine) in acidic conditions, introduces a formyl group at the para position relative to the hydroxyl group of 2-naphthol1.

Reaction Conditions

  • Reagents : 2-naphthol, hexamine, trifluoroacetic acid (TFA).

  • Procedure : 2-Naphthol is dissolved in TFA, and hexamine is added incrementally at 60–70°C. The mixture is stirred for 6–8 hours, yielding 2-hydroxy-1-naphthaldehyde after hydrolysis.

  • Yield : 50–65% after recrystallization from ethanol1.

Mechanistic Insight
Hexamine acts as a formaldehyde equivalent, generating an electrophilic formylating agent under acidic conditions. The hydroxyl group directs formylation to the C1 position via electrophilic aromatic substitution.

Condensation with Octadecylamine

Schiff Base Formation

2-Hydroxy-1-naphthaldehyde reacts with octadecylamine (C₁₈H₃₇NH₂) in a 1:1 molar ratio to form the target Schiff base.

Reaction Optimization

  • Solvent : Ethanol or methanol (anhydrous).

  • Catalyst : Acetic acid (2–5 mol%).

  • Conditions : Reflux at 70–80°C for 4–6 hours under nitrogen.

  • Workup : The product is filtered and washed with cold ethanol to remove unreacted amine.

Yield and Purity

ParameterValue
Yield70–85%
Melting point98–102°C
Purity (HPLC)>95%

Challenges and Solutions

  • Low Solubility : Octadecylamine’s long alkyl chain reduces solubility in polar solvents. Using toluene as a co-solvent improves reaction kinetics.

  • Water Removal : Molecular sieves (3Å) or a Dean-Stark apparatus enhance imine formation by trapping water.

Alternative Synthetic Routes

Direct Alkylation of 2-Naphthol

A one-pot method involves reacting 2-naphthol with octadecyl isocyanide under microwave irradiation. However, this approach yields <40% due to competing side reactions.

Metal-Catalyzed Coupling

Palladium-catalyzed coupling of 2-naphthol with octadecyl bromide has been explored but requires expensive ligands and inert conditions, limiting scalability.

Industrial-Scale Considerations

Cost Analysis

ComponentCost (USD/kg)
Naphthalene1.2–1.5
Octadecylamine12–15
Hexamine3.5–4.0

Environmental Impact

The sulfonation-alkali fusion route generates sodium sulfite (Na₂SO₃) wastewater, requiring oxidative treatment to meet discharge standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.